2-Chloro-2'-deoxycytidine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

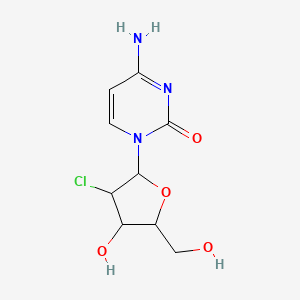

Molekularformel |

C9H12ClN3O4 |

|---|---|

Molekulargewicht |

261.66 g/mol |

IUPAC-Name |

4-amino-1-[3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H12ClN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16) |

InChI-Schlüssel |

LOZPBORRQPATRO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis and Characterization of 2-Chloro-2'-deoxycytidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-2'-deoxycytidine, a significant nucleoside analogue with potential applications in drug development. This document details a proposed synthetic pathway, experimental protocols for characterization, and presents key analytical data in a structured format for ease of reference.

Introduction

This compound is a modified nucleoside, a class of compounds essential in the development of antiviral and anticancer therapeutics. The introduction of a chlorine atom at the 2'-position of the deoxyribose sugar moiety can significantly alter the molecule's biological activity, metabolic stability, and conformational properties. As an analogue of the natural nucleoside 2'-deoxycytidine, it has the potential to interfere with DNA synthesis and other cellular processes, making it a molecule of interest for therapeutic applications.[1] The molecular formula of this compound is C₉H₁₂ClN₃O₄, and it has a molecular weight of 261.70 g/mol .[2]

Synthesis of this compound

The proposed synthesis commences with the protection of the amino and hydroxyl groups of 2'-deoxycytidine, followed by epimerization of the 2'-hydroxyl group to the arabino configuration. The final step is the chlorination of the 2'-hydroxyl group with inversion of stereochemistry.

Proposed Synthetic Pathway

References

An In-depth Technical Guide to the Chemical Properties and Stability of 2-Chloro-2'-deoxycytidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2'-deoxycytidine is a synthetic deoxyribonucleoside analog that holds significant interest in the fields of medicinal chemistry and drug development due to its potential as an antineoplastic agent. As a derivative of the naturally occurring deoxycytidine, its structural modification—the substitution of a hydroxyl group with a chlorine atom at the 2' position of the deoxyribose sugar—imparts unique chemical and biological properties. This technical guide provides a comprehensive overview of the known chemical properties and stability profile of this compound, offering critical data and methodologies for researchers and professionals engaged in its study and application.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂ClN₃O₄ | [1][2] |

| Molecular Weight | 261.70 g/mol | [1][2] |

| CAS Number | 10212-19-8 | [1][2] |

| Appearance | Solid | |

| Melting Point | Data not available (Parent: 209-211°C) | [3] |

| Boiling Point (Predicted) | ~551 °C at 760 mmHg | |

| Solubility | Soluble in water and DMSO (Parent compound data) | [3] |

| pKa (Predicted) | ~13.0 |

Stability Profile

The stability of this compound is a critical factor influencing its shelf-life, formulation, and in vivo behavior. Forced degradation studies are typically employed to understand its intrinsic stability and degradation pathways under various stress conditions, including hydrolysis, oxidation, and photolysis.

pH Stability

Based on studies of structurally similar compounds such as 2-chloro-2'-deoxyadenosine and 5-fluoro-2'-deoxycytidine (B1672315), this compound is expected to be susceptible to degradation under acidic conditions.[4][5] The primary degradation pathway is likely the acid-catalyzed hydrolysis of the N-glycosidic bond, leading to the cleavage of the molecule into 2-chlorodeoxyribose and cytosine. At neutral and basic pH, the compound is expected to be relatively stable.

A study on 2-chloro-2'-deoxyadenosine demonstrated significant degradation at acidic pH, with the half-life decreasing to 1.6 hours at pH 2 and 37°C, and to 0.37 hours at pH 1 and 37°C.[4] A similar trend is anticipated for this compound.

Thermal Stability

Enzymatic Stability

The in vivo stability of this compound is influenced by enzymatic degradation. As a deoxycytidine analog, it is a potential substrate for enzymes involved in nucleoside metabolism, such as deoxycytidine kinase and cytidine (B196190) deaminase. Phosphorylation by deoxycytidine kinase is a key activation step for its cytotoxic activity. Conversely, deamination by cytidine deaminase could lead to its inactivation or conversion to other metabolites. Studies on related compounds suggest that enzymatic stability in plasma and tissues is a critical determinant of their therapeutic efficacy.

Experimental Protocols

Detailed experimental protocols for determining the chemical properties and stability of this compound are crucial for reproducible research. Below are generalized methodologies based on standard pharmaceutical analysis techniques.

Determination of pKa by NMR Spectroscopy

The acid dissociation constant (pKa) can be determined using nuclear magnetic resonance (NMR) spectroscopy by monitoring the chemical shifts of protons sensitive to the protonation state of the molecule as a function of pH.[6][7]

Methodology:

-

Prepare a solution of this compound in D₂O.

-

Adjust the pD (the pH equivalent in D₂O) of the solution incrementally by adding small aliquots of DCl or NaOD.

-

Acquire a ¹H NMR spectrum at each pD value.

-

Plot the chemical shift of a proton adjacent to a protonatable site against the pD.

-

The inflection point of the resulting sigmoidal curve corresponds to the pKa value.

Stability-Indicating HPLC Method for Forced Degradation Studies

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying the parent drug from its degradation products.[8][9][10]

Methodology:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-7) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound (e.g., ~270 nm).

-

Forced Degradation Sample Preparation:

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a specified time. Neutralize before injection.

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and keep at room temperature or heat gently. Neutralize before injection.

-

Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photodegradation: Expose a solution of the compound to UV light.

-

-

Analysis: Inject the stressed samples into the HPLC system and monitor the formation of degradation peaks and the decrease in the parent peak area.

Visualizations

Proposed Metabolic Activation and Mechanism of Action

This compound, like other deoxycytidine analogs, is believed to exert its cytotoxic effects through its incorporation into DNA. The following diagram illustrates the proposed intracellular activation pathway.

Caption: Proposed metabolic activation pathway of this compound.

General Workflow for Forced Degradation Studies

The following diagram outlines a typical workflow for conducting forced degradation studies to assess the stability of a drug substance like this compound.[11][12][13][14]

Caption: General workflow for forced degradation studies.

Conclusion

This technical guide provides a summary of the currently available information on the chemical properties and stability of this compound. While some experimental data for this specific molecule is limited, information from structurally related compounds provides valuable insights into its expected behavior. The provided generalized experimental protocols and workflows offer a solid foundation for researchers to design and execute their own studies. Further investigation is warranted to fully characterize the physicochemical and stability profile of this compound to support its potential development as a therapeutic agent.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 8. japsonline.com [japsonline.com]

- 9. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]

- 10. scispace.com [scispace.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. pharmtech.com [pharmtech.com]

- 14. pharmainfo.in [pharmainfo.in]

Unraveling the Anticancer Potential of 2-Chloro-2'-deoxycytidine: A Technical Guide

Disclaimer: Scientific literature extensively documents the mechanisms of various halogenated deoxycytidine analogs in cancer therapy. However, specific research on 2-Chloro-2'-deoxycytidine is limited. This guide, therefore, presents a detailed analysis of the closely related and more thoroughly studied compound, 5-Chloro-2'-deoxycytidine (CldC) , to infer the probable mechanism of action of this compound in cancer cells. The information herein is intended for researchers, scientists, and drug development professionals.

Introduction: Halogenated Deoxycytidine Analogs as Anticancer Agents

Halogenated pyrimidine (B1678525) nucleosides represent a class of antimetabolite drugs that have been a cornerstone of cancer chemotherapy for decades. By mimicking endogenous nucleosides, these compounds can disrupt critical cellular processes, including DNA synthesis and repair, ultimately leading to cell death. Their efficacy often relies on preferential activation within tumor cells, which may exhibit elevated levels of the necessary metabolic enzymes. This guide focuses on the mechanistic underpinnings of chloro-substituted deoxycytidine analogs, with a primary focus on 5-Chloro-2'-deoxycytidine, as a paradigm for understanding the potential therapeutic actions of this compound.

Metabolic Activation: A Prerequisite for Cytotoxicity

Like many nucleoside analogs, 5-Chloro-2'-deoxycytidine (CldC) is a prodrug that requires intracellular phosphorylation to become active. The metabolic activation of CldC is a multi-step process that can proceed through two primary pathways, rendering it a substrate for incorporation into DNA. This activation is particularly efficient in tumor cells, which often have higher levels of key enzymes like deoxycytidine kinase and dCMP deaminase.[1]

The two main pathways for the metabolic activation of CldC are:

-

Pathway 1: CldC is first phosphorylated by deoxycytidine kinase (dCK) to form 5-chloro-2'-deoxycytidine monophosphate (CldCMP). CldCMP is then deaminated by deoxycytidylate (dCMP) deaminase to yield 5-chloro-2'-deoxyuridine (B16210) monophosphate (CldUMP).

-

Pathway 2: Alternatively, CldC can be deaminated by cytidine (B196190) deaminase (CD) to form 5-chloro-2'-deoxyuridine (CldU), which is then phosphorylated by thymidine (B127349) kinase (TK) to CldUMP.

Subsequently, CldUMP is further phosphorylated to the diphosphate (B83284) (CldUDP) and then the active triphosphate form, 5-chloro-2'-deoxyuridine triphosphate (CldUTP).[1] The co-administration of tetrahydrouridine (B1681287) (H4U), a potent inhibitor of cytidine deaminase, can modulate these pathways.[1][2]

References

- 1. Radiation, pool size and incorporation studies in mice with 5-chloro-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sensitization to X ray by 5-chloro-2'-deoxycytidine co-administered with tetrahydrouridine in several mammalian cell lines and studies of 2'-chloro derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Past of 2-Chloro-2'-deoxycytidine: A Scarcity of Early Research

Despite the significant interest in halogenated nucleoside analogues for therapeutic applications, a comprehensive review of the scientific literature reveals a notable scarcity of information regarding the early discovery and development of 2-Chloro-2'-deoxycytidine. While its chemical structure and CAS number (10212-19-8) are documented, detailed accounts of its initial synthesis, biological evaluation, and preclinical development are largely absent from publicly available records. This lack of data stands in contrast to the extensive research published on related compounds such as 2'-fluoro-2'-deoxycytidine and 2-chloro-2'-deoxyadenosine, which have well-documented histories of investigation as antiviral and anticancer agents.

The metabolic activation and mechanism of action for many nucleoside analogues involve intracellular phosphorylation to their triphosphate forms, which can then inhibit viral polymerases or be incorporated into DNA, leading to chain termination or cellular apoptosis. It is plausible that this compound would follow a similar activation pathway.

Postulated Metabolic Activation Pathway

The hypothetical metabolic activation of this compound would likely involve a series of phosphorylation steps catalyzed by cellular kinases. This proposed pathway is illustrated in the diagram below.

Caption: Postulated metabolic activation pathway of this compound.

Conclusion

The early discovery and development of this compound remain obscure within the scientific literature. The absence of published data on its synthesis, biological activity, and mechanism of action makes it impossible to construct an in-depth technical guide as requested. While it is reasonable to hypothesize its mechanism based on related nucleoside analogues, the lack of empirical evidence means that its potential as a therapeutic agent has not been publicly explored or validated. Further research would be necessary to elucidate the foundational characteristics of this compound and determine if it holds any promise in the landscape of antiviral or anticancer drug development.

References

Phosphorylation of 2-Chloro-2'-deoxycytidine by Deoxycytidine Kinase: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic phosphorylation of the nucleoside analog 2-Chloro-2'-deoxycytidine by deoxycytidine kinase (dCK). This critical activation step is paramount for the pharmacological activity of many nucleoside analogs used in chemotherapy. This document details the function of dCK, the kinetics of phosphorylation, and standardized experimental protocols for studying this interaction.

Introduction to Deoxycytidine Kinase (dCK)

Deoxycytidine kinase (dCK) is a key enzyme in the nucleoside salvage pathway, responsible for phosphorylating deoxyribonucleosides such as deoxycytidine (dC), deoxyadenosine (B7792050) (dA), and deoxyguanosine (dG) to their corresponding monophosphate forms.[1] This enzymatic activity is crucial for providing precursors for DNA synthesis. Beyond its physiological role, dCK is of significant pharmacological interest due to its ability to phosphorylate a wide range of nucleoside analogs, converting these prodrugs into their active cytotoxic forms.[1] This activation is the rate-limiting step for the therapeutic efficacy of numerous anticancer and antiviral agents.[2]

The Phosphorylation of this compound

This compound is a halogenated derivative of deoxycytidine. For it to exert a biological effect, such as cytotoxicity in cancer cells, it must first be phosphorylated to its monophosphate form. This reaction is catalyzed by dCK, which transfers a phosphate (B84403) group from a phosphate donor, typically ATP or UTP, to the 5'-hydroxyl group of the nucleoside analog.

The initial phosphorylation by dCK is the first and often rate-limiting step in a subsequent cascade of phosphorylations by other kinases, ultimately leading to the formation of a triphosphate analog. This triphosphate analog can then be incorporated into DNA, leading to chain termination and/or apoptosis, or can inhibit other enzymes crucial for DNA synthesis and repair. A deficiency in dCK activity is a known mechanism of resistance to nucleoside analog drugs.[3]

Quantitative Data on dCK Phosphorylation

| Substrate | Enzyme Source | K_m_ (µM) | V_max_ | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹) | Reference |

| Deoxycytidine | Human T-lymphoblasts | 0.94 | Not Reported | Not Reported | Not Reported | [4] |

| Deoxycytidine | Purified Human dCK | 1.5 | Not Reported | Not Reported | Not Reported | [5] |

| 2-Chloro-2'-deoxyadenosine (CdA) | Human Thymus | ~10x lower than mouse | ~9-fold higher efficiency than mouse | Not Reported | Not Reported | [6] |

| Gemcitabine (dFdC) | Purified Human dCK | 4.6 | Not Reported | Not Reported | Not Reported | [5] |

Note: The Michaelis constant (K_m_) represents the substrate concentration at which the enzyme operates at half of its maximum velocity, indicating the affinity of the enzyme for the substrate. A lower K_m_ value generally corresponds to a higher affinity.

Experimental Protocols

Deoxycytidine Kinase Activity Assay (Coupled Spectrophotometric Method)

This protocol describes a common non-radioactive method for determining dCK activity by coupling the production of ADP to the oxidation of NADH.[1]

Principle: The phosphorylation of the nucleoside analog by dCK produces ADP. In the presence of phosphoenolpyruvate (B93156) (PEP) and pyruvate (B1213749) kinase (PK), ADP is converted back to ATP, generating pyruvate. Pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), a process that oxidizes NADH to NAD⁺. The decrease in NADH concentration can be monitored spectrophotometrically by measuring the absorbance at 340 nm.

Materials:

-

Purified human dCK

-

This compound (or other nucleoside substrate)

-

ATP

-

MgCl₂

-

Tris-HCl buffer (pH 7.5)

-

KCl

-

Phosphoenolpyruvate (PEP)

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

NADH

-

UV/Vis Spectrophotometer

Procedure:

-

Prepare the Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:

-

100 mM Tris-HCl, pH 7.5

-

100 mM KCl

-

10 mM MgCl₂

-

1 mM ATP

-

1 mM PEP

-

0.2 mM NADH

-

5 units of PK

-

7 units of LDH

-

-

Substrate Addition: Add the nucleoside substrate (e.g., this compound) to the reaction mixture. For kinetic analysis, vary the substrate concentration over a suitable range (e.g., 0.5 µM to 100 µM).

-

Enzyme Addition and Measurement:

-

Equilibrate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a known concentration of purified dCK (e.g., 0.3 µM).

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Plot the initial velocities against the corresponding substrate concentrations.

-

Fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Phosphorylation cascade of this compound.

Caption: Workflow for dCK coupled spectrophotometric assay.

References

- 1. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile method for determination of deoxycytidine kinase activity in biological milieus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2'-Deoxycytidine kinase deficiency is a major determinant of 2-chloro-2'-deoxyadenosine resistance in lymphoid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human deoxycytidine kinase: kinetic mechanism and end product regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic studies on 2',2'-difluorodeoxycytidine (Gemcitabine) with purified human deoxycytidine kinase and cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interspecies differences in the kinetic properties of deoxycytidine kinase elucidate the poor utility of a phase I pharmacologically directed dose-escalation concept for 2-chloro-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

"intracellular metabolism of 2-Chloro-2'-deoxycytidine"

An In-depth Technical Guide to the Intracellular Metabolism of 2-Chloro-2'-deoxycytidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CldC) is a synthetic nucleoside analog, a class of compounds pivotal in the development of antiviral and anticancer chemotherapeutics. Similar to other deoxycytidine analogs, its biological activity is contingent upon intracellular metabolic activation. This process converts the parent compound into its active triphosphate form, which can then interfere with nucleic acid synthesis and cellular function. Understanding the intricate pathways of CldC metabolism—both its activation (anabolism) and degradation (catabolism)—is critical for optimizing its therapeutic potential and overcoming mechanisms of drug resistance. This guide provides a comprehensive overview of the intracellular fate of CldC, detailing the enzymatic processes, presenting quantitative data from related compounds, outlining key experimental protocols, and visualizing the metabolic pathways.

Anabolic Pathway: The Activation of this compound

The conversion of CldC from an inert prodrug into a pharmacologically active agent is a multi-step phosphorylation cascade. This anabolic pathway is initiated by cellular kinases that sequentially add phosphate (B84403) groups to the 5' hydroxyl position of the deoxyribose sugar.

-

Initial Phosphorylation: The rate-limiting step in the activation of most deoxycytidine analogs is the initial phosphorylation to the monophosphate form (CldCMP). This reaction is primarily catalyzed by deoxycytidine kinase (dCK) , an enzyme that phosphorylates deoxycytidine and several of its analogs.[1][2] The efficiency of this first step is a major determinant of the compound's cytotoxicity.[3] Deoxyguanosine kinase may also contribute to this process.[3]

-

Subsequent Phosphorylations: Following the formation of CldCMP, subsequent phosphorylations are carried out by other cellular kinases. UMP-CMP kinase (uridine-cytidine monophosphate kinase) typically catalyzes the conversion of the monophosphate to the diphosphate (B83284) form (CldCDP).[4] Finally, nucleoside diphosphate kinases (NDPKs) , which exhibit broad substrate specificity, complete the activation by converting CldCDP to the active metabolite, this compound triphosphate (CldCTP).[4]

The active CldCTP can then act as a substrate for DNA polymerases and be incorporated into newly synthesized DNA strands. This incorporation can lead to the inhibition of DNA synthesis and the induction of DNA damage, ultimately triggering cell cycle arrest and apoptosis.[5] For the related compound 5-Chloro-2'-deoxycytidine, its triphosphate form is incorporated into DNA, where it can act as a thymine (B56734) mimic, leading to C→T transition mutations.[6]

Catabolic Pathway: Inactivation and Degradation

Parallel to the anabolic pathway, CldC and its metabolites are subject to catabolic processes that inactivate the compound and facilitate its elimination. These pathways represent potential mechanisms of drug resistance.

-

Deamination: A primary catabolic route for cytidine (B196190) analogs is deamination, catalyzed by cytidine deaminase (CDA) or dCMP deaminase . CDA can convert CldC into its corresponding uridine (B1682114) analog, 2-Chloro-2'-deoxyuridine. This reaction prevents the initial phosphorylation by dCK.[7] Similarly, dCMP deaminase can act on the monophosphate form (CldCMP), shunting it away from the activation pathway.[8]

-

Dephosphorylation: The activity of 5'-nucleotidases can reverse the activation process by removing the phosphate group from CldCMP, converting it back to the parent nucleoside, CldC.[3] A high ratio of dCK to 5'-nucleotidase activity is often associated with increased sensitivity to the drug.[3]

Quantitative Data on Metabolism and Cytotoxicity

Quantitative analysis is essential for understanding the pharmacodynamics of CldC. While specific data for this compound is limited, extensive research on closely related analogs like 2-chloro-2'-deoxyadenosine (Cladribine) and gemcitabine (B846) (2',2'-difluorodeoxycytidine) provides valuable insights.

Table 1: Enzyme Kinetics for Related Deoxycytidine Analogs

| Compound | Enzyme | Km (µM) | Ki (µM) | Cell/Source |

| Gemcitabine (dFdC) | Deoxycytidine Kinase | 3.6 | - | Chinese Hamster Ovary Cells[1] |

| Cytarabine (ara-C) | Deoxycytidine Kinase | 8.8 | - | Chinese Hamster Ovary Cells[1] |

| Deoxycytidine | Deoxycytidine Kinase | 1.4 | - | Chinese Hamster Ovary Cells[1] |

| dFdCTP | dCMP Deaminase | - | 460 (IC50) | Partially purified dCMP deaminase[8] |

Table 2: Cytotoxicity of Related Nucleoside Analogs

| Compound | Cell Line | IC50 / EC50 (µM) | Exposure Time | Assay |

| 2-Chloro-2'-deoxyadenosine | CCRF-CEM (T-lymphoblastoid) | 0.045 | - | Growth Inhibition[5] |

| 2-Bromo-2'-deoxyadenosine (B1615966) | CCRF-CEM (T-lymphoblastoid) | 0.068 | - | Growth Inhibition[5] |

| 2-Chloroadenine (catabolite) | EHEB (B-CLL) | 16 | - | MTT Assay[9] |

| 2-Chloroadenine (catabolite) | B-CLL lymphocytes | 5 | - | MTT Assay[9] |

| Gemcitabine | Vero CCL-81 | 1.2 (EC50 vs SARS-CoV-2) | - | Antiviral Assay[10] |

Experimental Protocols

The study of CldC metabolism involves a range of biochemical and cell-based assays.

Cell Culture and Maintenance

-

Cell Lines: Immortalized mouse embryonic fibroblasts (MEFs) or human cancer cell lines (e.g., CCRF-CEM T-lymphoblastoid cells) are commonly used.[5][6]

-

Media and Conditions: Cells are typically maintained in high glucose DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), GlutaMax, sodium pyruvate (B1213749), penicillin, and streptomycin.[6] Cultures are kept in a humidified incubator at 37°C with 5% CO2.[6]

Cytotoxicity and Cell Viability Assays

-

Method: The ATP luminescence cell viability assay is a common method. Cells are seeded in 96-well plates, allowed to adhere for 24 hours, and then treated with a range of CldC concentrations for a specified period (e.g., 72 hours).[6]

-

Procedure: After incubation, a reagent such as CellTiter-Glo is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells). Luminescence is read on a plate reader.

-

Data Analysis: The results are normalized to untreated controls, and IC50 values (the concentration that inhibits cell growth by 50%) are calculated using non-linear regression analysis.

Analysis of Intracellular Metabolites by HPLC

-

Objective: To quantify the intracellular levels of CldC and its phosphorylated metabolites (CldCMP, CldCDP, CldCTP).

-

Protocol:

-

Cell Treatment: Culture cells to a desired density and incubate with CldC for various time points.

-

Extraction: Rapidly wash the cells with ice-cold saline to remove extracellular drug. Lyse the cells and extract the acid-soluble fraction using an agent like 0.5 M perchloric acid.

-

Neutralization: Neutralize the extracts with a base (e.g., KOH).

-

Separation and Quantification: Analyze the neutralized extracts using high-performance liquid chromatography (HPLC), typically with a strong anion-exchange (SAX) column.[11] This separates the mono-, di-, and triphosphate nucleotides based on their charge.

-

Detection: Use a UV detector to identify and quantify the peaks corresponding to the CldC metabolites by comparing their retention times and absorbance to known standards.

-

Enzyme Activity Assays

-

Deoxycytidine Kinase (dCK) Activity:

-

Method: A coupled spectrophotometric assay or a radiolabeling assay can be used.

-

Principle (Spectrophotometric): The production of ADP during the phosphorylation of CldC is coupled to the oxidation of NADH via pyruvate kinase and lactate (B86563) dehydrogenase. The decrease in NADH is monitored by the change in absorbance at 340 nm.[4]

-

Principle (Radiolabeling): Incubate cell lysates or purified enzyme with radiolabeled CldC (e.g., [3H]CldC) and ATP. The reaction is stopped, and the resulting radiolabeled CldCMP is separated from the parent CldC using techniques like thin-layer chromatography (TLC) or ion-exchange columns. The amount of product formed is quantified by scintillation counting.

-

Conclusion

The intracellular metabolism of this compound is a determinative factor in its therapeutic activity. Its efficacy is dependent on a complex interplay between anabolic activation by cellular kinases, most notably deoxycytidine kinase, and catabolic inactivation through deamination and dephosphorylation. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is paramount for the rational design of new therapies, the prediction of clinical responses, and the development of strategies to circumvent drug resistance. The methodologies and data presented in this guide serve as a foundational resource for professionals engaged in the research and development of nucleoside analogs.

References

- 1. Comparison of the cellular pharmacokinetics and toxicity of 2',2'-difluorodeoxycytidine and 1-beta-D-arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Deoxycytidine (HMDB0000014) [hmdb.ca]

- 3. On the phosphorylation of 2-chlorodeoxyadenosine (CdA) and its correlation with clinical response in leukemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Intracellular Cytidine Deaminase Regulates Gemcitabine Metabolism in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellular elimination of 2',2'-difluorodeoxycytidine 5'-triphosphate: a mechanism of self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism and cytotoxic effects of 2-chloroadenine, the major catabolite of 2-chloro-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of Antiviral Activity of Gemcitabine with 2′-Fluoro-2′-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Saturation of 2',2'-difluorodeoxycytidine 5'-triphosphate accumulation by mononuclear cells during a phase I trial of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-2'-deoxycytidine: A Technical Guide to its Function as a DNA Chain Terminator

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2'-deoxycytidine (CldC) is a synthetic pyrimidine (B1678525) nucleoside analog with potential applications in chemotherapy and antiviral therapy. Its structural similarity to the natural nucleoside 2'-deoxycytidine (B1670253) allows it to be recognized and metabolized by cellular enzymes. Following conversion to its active triphosphate form, this compound triphosphate (CldCTP), it can be incorporated into a growing DNA strand by DNA polymerases. The presence of the chlorine atom at the 2-position of the cytosine base is hypothesized to interfere with the normal function of DNA polymerases, leading to the termination of DNA chain elongation. This technical guide provides an in-depth overview of the core principles behind this compound's action as a DNA chain terminator, drawing upon data from related and structurally similar compounds to elucidate its mechanism, and offers detailed experimental protocols for its study.

Mechanism of Action: DNA Chain Termination

The primary mechanism by which this compound exerts its cytotoxic effects is through the termination of DNA synthesis. This process can be broken down into several key steps:

-

Cellular Uptake and Phosphorylation: CldC enters the cell and is sequentially phosphorylated by cellular kinases to its active triphosphate form, CldCTP. This metabolic activation is a critical prerequisite for its incorporation into DNA. The initial phosphorylation is likely catalyzed by deoxycytidine kinase (dCK).[1]

-

Competition with Natural Substrates: CldCTP then competes with the natural deoxynucleoside triphosphate, dCTP, for the active site of DNA polymerases.

-

Incorporation into the DNA Strand: DNA polymerases can incorporate the CldC monophosphate (CldCMP) into the growing DNA chain opposite a guanine (B1146940) base in the template strand.

-

Chain Termination or Inhibition of Further Elongation: The presence of the 2-chloro modification on the cytosine base is thought to hinder the subsequent addition of the next nucleotide. While not an obligate chain terminator in the same way as dideoxynucleosides (which lack a 3'-hydroxyl group), the steric hindrance or altered electronic properties caused by the chlorine atom can significantly reduce the rate of further DNA synthesis, effectively leading to functional chain termination.[2] Studies with the related compound, 2-chloro-2'-deoxyadenosine (Cladribine), have shown that the incorporation of the chlorinated nucleotide dramatically reduces the rate of subsequent nucleotide addition by human DNA polymerases alpha and beta.[2]

Quantitative Data on Polymerase Inhibition

Direct quantitative data for the inhibition of human DNA polymerases by this compound triphosphate is limited in the publicly available literature. However, data from structurally related nucleoside analogs provide valuable insights into its potential potency and selectivity. The following tables summarize key kinetic parameters for related compounds.

Table 1: Kinetic Parameters for the Incorporation of 2-Chloro-2'-deoxyadenosine Triphosphate (CldATP) by Human DNA Polymerases [2]

| DNA Polymerase | Compound | Vmax (relative to dATP) | Km (µM) |

| Human Polymerase α | dATP | 1.00 | ~0.3 |

| CldATP | Similar to dATP | 0.6 | |

| Human Polymerase β | dATP | 1.00 | ~3.0 |

| CldATP | Similar to dATP | 6.0 |

Note: This data is for the adenosine (B11128) analog, 2-chloro-2'-deoxyadenosine triphosphate (CldATP), and is used here as a proxy to estimate the potential interaction of CldCTP with human DNA polymerases.

Table 2: Inhibition of DNA Polymerases by 2',2'-Difluorodeoxycytidine Triphosphate (dFdCTP) [3]

| DNA Polymerase | Compound | Ki (µM) |

| DNA Polymerase α | dFdCTP | 11.2 |

| DNA Polymerase ε | dFdCTP | 14.4 |

Note: This data is for a different cytidine (B196190) analog, 2',2'-difluorodeoxycytidine triphosphate (dFdCTP), and illustrates the inhibitory potential of modified cytidine nucleosides against human DNA polymerases.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound as a DNA chain terminator.

Protocol 1: In Vitro DNA Polymerase Inhibition Assay

Objective: To determine the inhibitory effect of this compound triphosphate (CldCTP) on the activity of purified human DNA polymerases (e.g., α, β, γ).

Materials:

-

Purified human DNA polymerase α, β, or γ

-

Activated calf thymus DNA (as a template-primer)

-

This compound triphosphate (CldCTP)

-

[³H]dGTP or other radiolabeled dNTP

-

Unlabeled dATP, dCTP, dGTP, TTP

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Methodology:

-

Prepare a reaction mixture containing the assay buffer, activated calf thymus DNA, and a mix of three unlabeled dNTPs (e.g., dATP, dCTP, TTP) and one radiolabeled dNTP (e.g., [³H]dGTP).

-

Add varying concentrations of CldCTP to the reaction mixtures. Include a control with no CldCTP.

-

Initiate the reaction by adding the purified DNA polymerase.

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding ice-cold TCA.

-

Precipitate the DNA on ice for 30 minutes.

-

Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Wash the filters with cold TCA and then ethanol.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of CldCTP and determine the IC50 value.

Protocol 2: Chain Termination Assay using Sanger Sequencing Methodology

Objective: To visually demonstrate the chain-terminating effect of CldCTP during DNA synthesis.

Materials:

-

Single-stranded DNA template (e.g., M13mp18)

-

A specific primer labeled with a fluorescent dye (e.g., FAM)

-

DNA polymerase (e.g., Klenow fragment or a thermostable polymerase)

-

This compound triphosphate (CldCTP)

-

dATP, dGTP, TTP, and dCTP

-

ddNTPs (for control sequencing lanes)

-

Sequencing buffer

-

Formamide (B127407) loading dye

-

Polyacrylamide gel for sequencing

-

DNA sequencing apparatus

Methodology:

-

Anneal the fluorescently labeled primer to the single-stranded DNA template.

-

Set up four standard Sanger sequencing reactions, one for each ddNTP (ddA, ddC, ddG, ddT), containing the template-primer complex, all four dNTPs, and the respective ddNTP.

-

Set up a fifth reaction containing the template-primer complex, dATP, dGTP, TTP, and CldCTP in place of dCTP.

-

Optionally, set up additional reactions with varying ratios of CldCTP to dCTP.

-

Perform the sequencing reactions according to the DNA polymerase manufacturer's protocol (typically involving cycles of denaturation, annealing, and extension).

-

Stop the reactions and add formamide loading dye.

-

Denature the samples by heating.

-

Load the samples onto a high-resolution denaturing polyacrylamide sequencing gel.

-

Run the gel until adequate separation of the DNA fragments is achieved.

-

Visualize the fluorescently labeled DNA fragments using a gel imager.

-

Analyze the resulting banding pattern. The lane containing CldCTP should show termination products at guanine positions in the template, demonstrating its chain-terminating activity.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic activation and mechanism of action of this compound.

Caption: Schematic of DNA chain termination by this compound.

Conclusion

This compound, through its intracellular conversion to the triphosphate form, presents a compelling case as a DNA chain terminator. While direct quantitative data on its interaction with human DNA polymerases remains to be fully elucidated, evidence from structurally similar analogs, such as 2-chloro-2'-deoxyadenosine and other modified cytidine nucleosides, strongly suggests that it can be incorporated into DNA and subsequently impede further chain elongation. The experimental protocols provided in this guide offer a framework for researchers to investigate and quantify the precise mechanisms and efficacy of this compound as a potential therapeutic agent. Further studies are warranted to fully characterize its inhibitory profile against a range of DNA polymerases and to explore its potential in drug development.

References

- 1. Template 2-chloro-2'-deoxyadenosine monophosphate inhibits in vitro DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity of human DNA polymerases alpha and beta with 2-chloro-2'-deoxyadenosine 5'-triphosphate as a substrate and quantitative effects of incorporation on chain extension [pubmed.ncbi.nlm.nih.gov]

- 3. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mutagenic and Genotoxic Potential of Chlorinated Deoxycytidine Analogs

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chlorinated nucleoside analogs represent a class of compounds with significant therapeutic and research interest due to their potent biological activities. This technical guide provides an in-depth analysis of the mutagenic and genotoxic potential of 2-Chloro-2'-deoxycytidine and its well-characterized analog, 5-Chloro-2'-deoxycytidine. While direct evidence for the mutagenicity of this compound is limited, with current data pointing towards a primary mechanism of cytotoxicity driven by DNA damage, its counterpart, 5-Chloro-2'-deoxycytidine, has been demonstrated to be a potent mutagen. This document will detail the distinct molecular mechanisms, present quantitative data from key studies, provide detailed experimental protocols, and visualize the relevant biological pathways and workflows.

Introduction: The Dichotomy of Chlorinated Nucleoside Analogs

Halogenated nucleosides are synthetic analogs of natural nucleosides that have found applications as antiviral and anticancer agents. Their biological effects are often attributed to their ability to be metabolized and incorporated into DNA, thereby disrupting DNA replication and repair processes. The position of the halogen atom on the pyrimidine (B1678525) ring can dramatically alter the compound's biological activity, leading to different primary mechanisms of action. This guide focuses on two such analogs: this compound and 5-Chloro-2'-deoxycytidine (5CldC).

While both are structurally similar, their interactions with cellular machinery appear to differ significantly. 5CldC has been shown to be potently mutagenic, inducing specific base substitution patterns. In contrast, the available evidence for this compound and its related compounds, such as Cladribine (2-Chloro-2'-deoxyadenosine), suggests a profile dominated by genotoxicity—inducing DNA strand breaks and apoptosis—rather than heritable mutations. This guide will explore this dichotomy, using 5CldC as a case study for a clear mutagenic mechanism and summarizing the genotoxic profile of this compound.

Mutagenic Potential of 5-Chloro-2'-deoxycytidine: A Case Study

Recent studies have elucidated the mutagenic properties of 5CldC, demonstrating its ability to cause a distinct pattern of mutations following its incorporation into the genome.

Quantitative Mutagenicity Data

The mutagenic potency of 5CldC has been quantified in mammalian cells using the gpt gene mutation assay. When mouse embryonic fibroblasts (MEFs) were exposed to 5CldC, a significant, dose-dependent increase in mutation frequency was observed.

| Compound | Cell Line | Concentration | Treatment Duration | Mutation Frequency (per 106 cells) | Fold Increase vs. Control |

| Untreated Control | gptΔ MEFs | N/A | 72 h | ~5 | N/A |

| 2'-deoxycytidine (dC) | gptΔ MEFs | 0.3 mM | 72 h | ~5 | ~1x |

| 5-Chloro-2'-deoxycytidine (5CldC) | gptΔ MEFs | 0.3 mM | 72 h | ~28 | >5x[1][2] |

Table 1: Summary of quantitative mutagenicity data for 5-Chloro-2'-deoxycytidine in mouse embryonic fibroblasts (MEFs). Data are approximated from published results.[1][2]

High-resolution mutational analysis via Duplex Sequencing has revealed that 5CldC predominantly induces CG → TA transition mutations .[1][3]

Proposed Mechanism of Mutagenesis

The mutagenicity of 5CldC is believed to occur through a multi-step process involving its uptake, metabolic activation, and subsequent misincorporation during DNA replication.

-

Cellular Uptake and Phosphorylation: 5CldC enters the cell and is phosphorylated by cellular kinases to its triphosphate form, 5-chloro-2'-deoxycytidine triphosphate (5CldCTP).

-

DNA Incorporation: DNA polymerases incorporate 5CldCTP into the newly synthesized DNA strand opposite a guanine (B1146940) base.

-

Tautomerization and Mispairing: Once incorporated, the 5-chlorocytosine (B1228043) base can undergo tautomerization, allowing it to mimic thymine.

-

Mutational Fixation: During the subsequent round of DNA replication, the incorporated 5-chlorocytosine preferentially pairs with adenine (B156593) instead of guanine. This mispairing leads to a C to T transition on one strand, which, after another round of replication, results in a permanent CG → TA transition in the DNA sequence.[1][2][3]

Experimental Protocols

This assay measures mutations in the bacterial gpt transgene integrated into the mouse embryonic fibroblast (MEF) genome.

-

Cell Seeding: Seed gptΔ MEFs in 100 mm tissue culture plates at a density of 5 x 10⁵ cells/plate and incubate for 24 hours.

-

Compound Exposure: Replace the growth medium with fresh medium containing the test compound (e.g., 0.3 mM 5CldC) or controls (untreated, vehicle). Incubate for 72 hours.

-

Cell Harvest and Plating for Viability: Harvest the cells, wash with PBS, and plate a small aliquot at low density to determine the cloning efficiency (viability).

-

Mutant Selection: Plate the remaining cells at a higher density in a medium containing the selective agent 6-thioguanine (B1684491) (6-TG). Only cells with a mutation in the gpt gene can survive in the presence of 6-TG.

-

Colony Counting and Frequency Calculation: After an appropriate incubation period, count the colonies on both the viability and selection plates. The mutation frequency is calculated as the number of 6-TG-resistant colonies divided by the total number of viable cells plated for selection.[1]

Duplex Sequencing is an error-correction sequencing method that allows for the detection of ultra-rare mutations with high accuracy.

-

DNA Extraction: Isolate genomic DNA from cells treated with the test compound and from control cells.

-

Library Preparation with Duplex Adapters: Shear the DNA to the desired fragment size. Ligate specialized sequencing adapters that contain random, yet complementary, double-stranded nucleotide tags to the DNA fragments.

-

PCR Amplification: Amplify the adapter-ligated DNA using PCR. This creates "families" of reads originating from each of the original two DNA strands, with all reads in a family sharing the same tag sequence.

-

Sequencing: Sequence the amplified library on a next-generation sequencing platform.

-

Bioinformatic Analysis:

-

Group reads into families based on their unique molecular tags.

-

Generate a consensus sequence for each of the two complementary strands.

-

Compare the two consensus sequences. A true mutation is scored only if the variant is present in the consensus sequences derived from both original DNA strands. This process computationally removes PCR and sequencing errors.

-

Analyze the mutational spectrum (e.g., C>T, C>A) and sequence context.

-

Genotoxic Potential of this compound

In contrast to 5CldC, direct evidence for the mutagenicity of this compound is scarce. Studies on the closely related analog, Cladribine (2-chloro-2'-deoxyadenosine), which is used as a therapeutic agent, have suggested it is not mutagenic.[4] For instance, next-generation sequencing of mitochondrial DNA in cultured human lymphocytes from multiple sclerosis patients and healthy controls showed no increase in mutation levels after Cladribine treatment.[4]

The primary mechanism of action for 2-chloro-nucleoside analogs appears to be the induction of DNA damage and the inhibition of DNA repair, leading to cytotoxicity, particularly in lymphocytes and monocytes.[5]

Key genotoxic effects include:

-

Inhibition of DNA Synthesis and Repair: After phosphorylation to its active triphosphate form, the compound inhibits key enzymes like ribonucleotide reductase and DNA polymerase. This stalls DNA replication and prevents the repair of DNA single-strand breaks.

-

Induction of DNA Strand Breaks: The imbalance in the deoxynucleotide pool and the inhibition of repair processes lead to the accumulation of DNA strand breaks.

-

Apoptosis Induction: The overwhelming DNA damage triggers programmed cell death (apoptosis), which is the primary mechanism of its therapeutic effect in certain leukemias and autoimmune diseases.

Therefore, while this compound is clearly genotoxic, its biological impact is primarily characterized by cytotoxicity resulting from DNA damage, rather than the induction of heritable genetic mutations.

General Experimental Workflow for Genotoxicity Assessment

The evaluation of a compound's genotoxic potential follows a tiered strategy, typically starting with in vitro assays and progressing to in vivo studies if positive results are found. This workflow is designed to detect various types of genetic damage, including gene mutations, and chromosomal damage.

Conclusion

The mutagenic potential of chlorinated deoxycytidine analogs is highly dependent on the specific chemical structure. 5-Chloro-2'-deoxycytidine serves as a clear example of a nucleoside analog that is potently mutagenic, acting through its incorporation into DNA and subsequent mispairing to induce a specific signature of CG → TA transition mutations.

In contrast, the available evidence for this compound suggests that its primary biological effect is not mutagenesis but rather cytotoxicity driven by broad genotoxic insults, including the induction of DNA strand breaks and the inhibition of critical DNA metabolic pathways. This leads to the activation of apoptosis, a mechanism exploited for therapeutic purposes.

For researchers and drug development professionals, this distinction is critical. It underscores the importance of comprehensive genotoxicity testing that can differentiate between mutagenic and non-mutagenic (but still cytotoxic) genotoxins. Understanding the precise molecular mechanism of a given compound is paramount for accurately assessing its risk profile and harnessing its therapeutic potential.

References

- 1. 5-Chloro-2′-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 5-Chloro-2'-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cladribine | C10H12ClN5O3 | CID 20279 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Analysis of 2-Chloro-2'-deoxycytidine: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the structural analysis of the nucleoside analog, 2-Chloro-2'-deoxycytidine. As a modified deoxycytidine molecule, this compound holds potential for applications in drug development, particularly in antiviral and anticancer research. This document outlines the key methodologies for its structural elucidation, including crystallographic, spectroscopic, and computational techniques. While experimental data for this compound is not widely available in public databases, this guide establishes a framework for its analysis based on established protocols and data from the parent compound, 2'-deoxycytidine (B1670253), and other related analogs. The guide also details a plausible metabolic pathway for the activation of this compound, a critical aspect for its potential biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a pyrimidine (B1678525) nucleoside analog with a chlorine atom substituting the hydroxyl group at the 2' position of the deoxyribose sugar. This modification can significantly influence the sugar pucker conformation, glycosidic bond stability, and the molecule's susceptibility to enzymatic processing, thereby affecting its potential as a therapeutic agent. The structural analysis of such analogs is paramount to understanding their mechanism of action, designing more potent derivatives, and ensuring their safe and effective use.

This guide will cover the primary techniques used for the structural characterization of this compound, present comparative data from its parent compound, and propose a workflow for its analysis.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | 4-amino-1-((2R,4S,5R)-4-chloro-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one | N/A |

| CAS Number | 10212-19-8 | [1][2] |

| Molecular Formula | C₉H₁₂ClN₃O₄ | [1][2] |

| Molecular Weight | 261.70 g/mol | [1][2] |

Crystallographic Analysis

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

A suitable single crystal of this compound would be grown, typically by slow evaporation from a solvent system. The crystal would then be mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Data collection would be performed using a diffractometer with a monochromatic X-ray source (e.g., Cu Kα radiation). The collected diffraction data would be processed to determine the unit cell parameters and space group. The structure would be solved using direct methods and refined by full-matrix least-squares on F².

Crystallographic Data

As of the date of this publication, the crystal structure of this compound has not been deposited in the Cambridge Structural Database (CSD).[3][4][5] For comparative purposes, the crystallographic data for the parent compound, 2'-deoxycytidine, would be presented in a similar format to the table below.

| Parameter | Expected Value for this compound |

| Crystal System | To be determined |

| Space Group | To be determined |

| a, b, c (Å) | To be determined |

| α, β, γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Calculated Density (g/cm³) | To be determined |

| Bond Lengths (Å) | C-Cl, C-N, C-O, etc. |

| Bond Angles (°) | Angles involving the sugar and base moieties |

| Torsion Angles (°) | Describing sugar pucker and glycosidic bond orientation |

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the molecular structure and providing information about the molecule's conformation in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework.

A sample of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard NMR tube.[6] Spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be referenced to an internal standard, such as tetramethylsilane (B1202638) (TMS).

Experimental NMR data for this compound are not currently available in public spectral databases.[7][8][9][10] For reference, the ¹H and ¹³C NMR chemical shifts for the parent compound, 2'-deoxycytidine, in D₂O are provided below.[11][12][13][14]

Table 1: ¹H and ¹³C NMR Chemical Shifts for 2'-deoxycytidine in D₂O

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-6 | ~7.83 | C-6: ~144.2 |

| H-5 | ~6.03 | C-5: ~98.9 |

| H-1' | ~6.25 | C-1': ~88.9 |

| H-2'a, H-2'b | ~2.3-2.4 | C-2': ~41.9 |

| H-3' | ~4.43 | C-3': ~73.3 |

| H-4' | ~4.04 | C-4': ~89.3 |

| H-5'a, H-5'b | ~3.7-3.8 | C-5': ~64.1 |

| N/A | N/A | C-2: ~160.1 |

| N/A | N/A | C-4: ~168.9 |

Note: Data is for the parent compound 2'-deoxycytidine and serves as a reference.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

A dilute solution of this compound would be prepared in a suitable solvent (e.g., methanol/water). The sample would be introduced into a mass spectrometer, typically using electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₉H₁₂ClN₃O₄ |

| Calculated Exact Mass | 261.0516 |

| Observed [M+H]⁺ | ~262.0595 |

| Observed [M+Na]⁺ | ~284.0414 |

| Isotopic Pattern | A characteristic M+2 peak with ~1/3 the intensity of the M peak, due to the presence of the ³⁷Cl isotope. |

Biological Activity and Metabolic Pathway

Deoxycytidine analogs often act as prodrugs that require intracellular phosphorylation to become active.[15][16] The presumed metabolic activation pathway for this compound is based on the known metabolism of similar nucleoside analogs.[17][18][19][20]

The initial and rate-limiting step is the phosphorylation of the 5'-hydroxyl group by deoxycytidine kinase (dCK) to form this compound monophosphate (2-Cl-dCMP).[15][17] Subsequently, nucleoside monophosphate and diphosphate (B83284) kinases catalyze the formation of the corresponding di- and triphosphate (2-Cl-dCDP and 2-Cl-dCTP). The active triphosphate form can then be recognized by DNA polymerases and incorporated into DNA, leading to chain termination or other forms of DNA damage, ultimately resulting in cytotoxicity in rapidly dividing cells.[21] An alternative pathway could involve deamination by cytidine (B196190) deaminase (CDA) or deoxycytidylate deaminase (dCMPD).[18][19]

Caption: Proposed metabolic activation pathway for this compound.

Workflow for Structural Analysis

A systematic approach is crucial for the complete structural elucidation of a novel nucleoside analog like this compound. The workflow below outlines the key stages from synthesis to comprehensive characterization.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 4. en.iric.imet-db.ru [en.iric.imet-db.ru]

- 5. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]

- 6. Synthesis and spectral characterization of environmentally responsive fluorescent deoxycytidine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 8. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 9. Spectral Database for Organic Compounds, SDBS - Библиотеки масс-спектров - Каталог сайтов - SUDMED MS [sudmed-ms.ru]

- 10. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 11. Deoxycytidine | C9H13N3O4 | CID 13711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2'-Deoxycytidine hydrochloride(3992-42-5) 1H NMR spectrum [chemicalbook.com]

- 13. Deoxycytidine hydrochloride | C9H14ClN3O4 | CID 107488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2'-Deoxycytidine monohydrate(951-77-9) 1H NMR [m.chemicalbook.com]

- 15. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chemotherapy - Wikipedia [en.wikipedia.org]

- 17. On the phosphorylation of 2-chlorodeoxyadenosine (CdA) and its correlation with clinical response in leukemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Deoxyuridine analog nucleotides in deoxycytidine analog treatment: secondary active metabolites? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

In Vitro Cytotoxicity of 2-Chloro-2'-deoxycytidine: A Review of Available Scientific Literature

A comprehensive review of scientific databases and literature reveals a significant lack of specific data on the in vitro cytotoxicity of 2-Chloro-2'-deoxycytidine. Despite extensive searches, no studies presenting quantitative cytotoxicity data (such as IC50 values), detailed experimental protocols for its evaluation, or elucidated signaling pathways related to its cytotoxic effects were identified. Therefore, the core requirements of this technical guide for this compound cannot be fulfilled at this time.

However, to provide relevant context and demonstrate the methodologies used for similar compounds, this guide presents available data on a closely related halogenated nucleoside analogue, 5-Chloro-2'-deoxycytidine (5CldC) . It is crucial to note that the difference in the position of the chlorine atom on the pyrimidine (B1678525) ring (C5 vs. C2) can lead to substantial differences in biological activity, and the following information should not be extrapolated to this compound.

In Vitro Cytotoxicity of 5-Chloro-2'-deoxycytidine (5CldC)

Research into 5-Chloro-2'-deoxycytidine has primarily focused on its mutagenic properties, with cytotoxicity being a related but secondary endpoint. The available data indicates that 5CldC exhibits dose-dependent cytotoxicity in mammalian cells.

Quantitative Cytotoxicity Data

The following table summarizes the reported effects of 5CldC on the growth and survival of mouse embryonic fibroblasts (MEFs).

| Compound | Cell Line | Exposure Time | Concentration (mM) | Effect on Cell Growth/Survival | Citation |

| 5-Chloro-2'-deoxycytidine | MEFs | 72 hours | 0.03 | ~80% of control | [1] |

| 5-Chloro-2'-deoxycytidine | MEFs | 72 hours | 0.1 | ~60% of control | [1] |

| 5-Chloro-2'-deoxycytidine | MEFs | 72 hours | 0.3 | ~40% of control | [1] |

| 5-Chloro-2'-deoxycytidine | MEFs | 72 hours | 1.0 | ~40% of control | [1] |

| 5-Chloro-2'-deoxycytidine | MEFs | 72 hours | 3.0 | ~40% of control | [1] |

Experimental Protocols

Cell Growth and Survival Assay for 5CldC

The cytotoxicity of 5CldC in mouse embryonic fibroblasts (MEFs) was determined using an ATP-based assay to measure cell viability.[1]

-

Cell Culture: MEFs were cultured in appropriate growth media.

-

Treatment: Cells were treated with varying concentrations of 5CldC for 72 hours. Control groups included untreated cells and cells treated with the natural nucleoside, deoxycytidine (dC).[1]

-

Viability Assessment: After the 72-hour incubation period, cell growth and survival were measured using an ATP assay.[1] The quantity of ATP is directly proportional to the number of viable cells.

Mutagenic Mechanism of 5-Chloro-2'-deoxycytidine

The primary mechanism of action studied for 5CldC is its mutagenicity, which is linked to its ability to be incorporated into DNA and subsequently cause transition mutations.[1]

Caption: Proposed metabolic and mutagenic pathway of 5-Chloro-2'-deoxycytidine (5CldC).

Experimental Workflow for Mutagenicity Assessment

The mutagenic potential of 5CldC was evaluated in both bacterial and mammalian cell systems.

Caption: Experimental workflows for assessing the mutagenicity of 5CldC.

References

2-Chloro-2'-deoxycytidine: A Technical Examination of its Anticipated Effects on DNA Replication and Repair

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published research specifically detailing the effects of 2-Chloro-2'-deoxycytidine (CldC) on DNA replication and repair is limited. This guide synthesizes information from commercially available product descriptions and extrapolates potential mechanisms of action based on robust data from structurally similar and functionally related nucleoside analogs, including 5-Chloro-2'-deoxycytidine (5CldC), 2-chloro-2'-deoxyadenosine (Cladribine, 2-CldA), and 2',2'-difluorodeoxycytidine (Gemcitabine, dFdC). All data and mechanisms attributed to analogous compounds are clearly identified.

Executive Summary

This compound (CldC), CAS 10212-19-8, is a synthetic pyrimidine (B1678525) nucleoside analog.[1][2] Like other compounds in its class, it is anticipated to exert cytotoxic effects by interfering with fundamental cellular processes of DNA synthesis and repair.[3][4] Following intracellular phosphorylation to its active triphosphate form (CldCTP), it is expected to act as a fraudulent substrate for DNA polymerases. Its incorporation into a nascent DNA strand is predicted to impede DNA replication, leading to chain termination or replication fork stalling. This disruption of DNA synthesis is the likely cause of its observed antineoplastic potential, triggering cell cycle arrest, primarily in the S-phase, and ultimately inducing apoptosis.[3][5] The presence of a chlorinated base in the DNA backbone may also be recognized as a lesion, potentially activating DNA damage response (DDR) and repair pathways. However, evidence from related analogs suggests that the incorporated molecule can also interfere with and inhibit certain repair processes, such as homologous recombination, thereby potentiating its cytotoxic effect.[6] This document provides a detailed overview of these expected mechanisms, summarizes key quantitative data from analogous compounds, and outlines detailed experimental protocols to facilitate further investigation into the specific effects of CldC.

Proposed Mechanism of Action

The biological activity of CldC is contingent on its intracellular metabolism. As a nucleoside, it requires phosphorylation to become a substrate for DNA polymerases. This process is typically initiated by deoxycytidine kinase (dCK), which converts CldC to its monophosphate form (CldCMP). Subsequent phosphorylations by other cellular kinases yield the active triphosphate, this compound triphosphate (CldCTP).

CldCTP then competes with the natural deoxynucleotide, dCTP, for incorporation into DNA by DNA polymerases during replication. The 2'-chloro substitution on the deoxyribose sugar is a critical modification that likely alters the sugar pucker and the geometry of the nucleotide, affecting the polymerase's ability to add the next nucleotide and leading to the disruption of DNA synthesis.

Effects on DNA Replication

The primary consequence of CldCTP incorporation is the inhibition of DNA synthesis. Evidence from related analogs demonstrates two potential outcomes:

-

Masked Chain Termination: As seen with 2',2'-difluorodeoxycytidine (dFdC), after the analog is incorporated, DNA polymerase may add one more deoxynucleotide before polymerization pauses significantly.[7] This "masked" termination makes the lesion more difficult for exonucleases to remove.

-

Replication Fork Stalling: The presence of the analog within the template strand can also inhibit the progression of the replication fork. Studies using template DNA containing 2-chloroadenine (B193299) showed a striking reduction in the rate and overall amount of DNA synthesis by multiple human DNA polymerases.[8]

This direct interference with DNA replication leads to measurable cellular effects, most notably cell cycle arrest in the S phase, as observed with 2-CldA.[5] At concentrations near the EC50, cells accumulate in early S phase, while higher concentrations block cells at the G1/S boundary.[5]

Effects on DNA Repair

The incorporation of a chlorinated nucleoside into DNA represents a form of DNA damage that cells must address. This can trigger a complex interplay with DNA repair pathways.

-

Recognition as a Lesion: The structural distortion caused by CldC could be recognized by components of various repair pathways. While bulky adducts are typically handled by Nucleotide Excision Repair (NER) , smaller base modifications are the substrate for Base Excision Repair (BER) . Mismatches caused by the analog could potentially trigger Mismatch Repair (MMR) .

-

Inhibition of Repair Pathways: Paradoxically, nucleoside analogs can also inhibit DNA repair, enhancing their own cytotoxicity. Gemcitabine (B846) (dFdC), for example, has been shown to specifically interfere with Homologous Recombination (HR) , a key pathway for repairing DNA double-strand breaks, by preventing the formation of Rad51 foci.[6] The same study showed that dFdC did not impair BER, indicating a specific mechanism of repair inhibition.[6] Whether CldC acts similarly to inhibit HR or other repair pathways is a critical area for future investigation.

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2'-Chloro-2'-deoxycytidine, CasNo.10212-19-8 BOC Sciences United States [bocscichem.lookchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective targeting of homologous DNA recombination repair by gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Template 2-chloro-2'-deoxyadenosine monophosphate inhibits in vitro DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hydrolysis and Degradation of 2-Chloro-2'-deoxycytidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for investigating the hydrolysis and degradation of the nucleoside analog, 2-Chloro-2'-deoxycytidine. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document outlines a systematic approach to characterizing its degradation profile through forced degradation studies. The methodologies and potential degradation pathways described herein are based on established principles of pharmaceutical stability testing, regulatory guidelines from the International Council for Harmonisation (ICH), and available data on structurally related compounds. The successful execution of these studies will furnish critical data to support formulation development, establish appropriate storage conditions, and ensure the quality and safety of potential drug products containing this compound.

Introduction

This compound is a synthetic nucleoside analog with potential applications in biomedical research and drug development. Understanding its intrinsic stability and degradation pathways is a critical component of the early drug development process. Forced degradation studies, or stress testing, are essential to identify potential degradation products that could arise during manufacturing, storage, and administration.[1] These studies are instrumental in the development and validation of stability-indicating analytical methods, which are a regulatory requirement for new drug substances.[2][3] The goal of a forced degradation study is to achieve a target degradation of 5-20% to ensure that the analytical methods can effectively separate the parent drug from its degradants.[2]

This guide will detail the putative degradation pathways of this compound, provide comprehensive experimental protocols for conducting forced degradation studies, and outline the analytical methodologies for the identification and quantification of degradation products.

Putative Degradation Pathways

The chemical structure of this compound suggests susceptibility to several degradation pathways, primarily hydrolysis. Based on the chemistry of similar nucleoside analogs, the following degradation mechanisms are anticipated:

-

Hydrolysis of the Glycosidic Bond: Acid-catalyzed hydrolysis is a common degradation pathway for deoxynucleosides, leading to the cleavage of the N-glycosidic bond.[4] This would result in the formation of 2-chlorocytosine and 2-deoxyribose. Studies on the related compound, 2-chloro-2'-deoxyadenosine, have shown that it is stable at neutral and basic pH but undergoes significant decomposition at acidic pH, yielding 2-chloroadenine (B193299) as the primary hydrolysis product.

-

Hydrolysis of the 2'-Chloro Group: The chloro substituent at the 2'-position of the deoxyribose sugar is susceptible to nucleophilic substitution by water, which would lead to the formation of 2'-hydroxy-2'-deoxycytidine, also known as arabinocytidine (ara-C). This transformation is a known hydrolysis pathway for 2'-chloro-2'-deoxy nucleosides.

-

Deamination of the Cytosine Ring: The amino group on the cytosine base can undergo hydrolytic deamination to form a uracil (B121893) derivative, resulting in the formation of 2-Chloro-2'-deoxyuridine. This is a well-documented degradation pathway for cytosine-containing nucleosides.[4]

These proposed pathways are illustrated in the diagram below.

Caption: Proposed degradation pathways for this compound.

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to induce the degradation of this compound under various stress conditions as recommended by ICH guidelines.[2] A stock solution of this compound should be prepared in a suitable solvent (e.g., water, methanol, or a mixture) at a concentration of approximately 1 mg/mL. For each stress condition, the stock solution should be diluted with the respective stressor to a final concentration of about 0.1 mg/mL.

Hydrolytic Degradation

-

Acidic Hydrolysis:

-

Protocol: Mix the stock solution with 0.1 N hydrochloric acid. Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24, and 48 hours).

-

Neutralization: Prior to analysis, neutralize the samples with an equivalent amount of 0.1 N sodium hydroxide.

-

-

Basic Hydrolysis:

-

Protocol: Mix the stock solution with 0.1 N sodium hydroxide. Incubate at room temperature and collect samples at various time points (e.g., 1, 2, 4, and 8 hours).

-

Neutralization: Prior to analysis, neutralize the samples with an equivalent amount of 0.1 N hydrochloric acid.

-

-

Neutral Hydrolysis:

-

Protocol: Mix the stock solution with purified water. Incubate at 60°C and collect samples at various time points (e.g., 24, 48, and 72 hours).

-

Oxidative Degradation

-

Protocol: Mix the stock solution with a 3% solution of hydrogen peroxide. Keep the solution at room temperature, protected from light, and collect samples at various time points (e.g., 24, 48, and 72 hours).[3]

Thermal Degradation

-

Protocol (Solution): Store the stock solution (in a neutral aqueous buffer, e.g., phosphate-buffered saline pH 7.4) at 70°C for 7 days.

-

Protocol (Solid State): Subject the solid compound to 70°C for 7 days.

Photolytic Degradation

-

Protocol: Expose the stock solution to a calibrated light source that provides both UV and visible light in a photostability chamber. The exposure should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

The experimental workflow for these forced degradation studies is depicted in the following diagram.

References

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of 2-Chloro-2'-deoxyadenosine (Cladribine)

Introduction